molecular formula C15H23N3O2 B12302165 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Cat. No.: B12302165
M. Wt: 277.36 g/mol
InChI Key: ULSRDMXBQSNJRL-UHFFFAOYSA-N
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Description

2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine is a compound that features a pyridine ring substituted with an amino group at the 2-position and a piperidine ring at the 6-position, which is further protected by a tert-butyloxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the Boc-protected piperidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(N-Boc-Piperidin-3-yl)pyridine: Similar structure but with different substitution patterns.

    2-Amino-6-(N-Boc-Piperidin-4-yl)pyridine: Similar structure but with the piperidine ring attached at a different position.

Uniqueness

2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and drug development .

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 3-(6-aminopyridin-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-5-6-11(10-18)12-7-4-8-13(16)17-12/h4,7-8,11H,5-6,9-10H2,1-3H3,(H2,16,17)

InChI Key

ULSRDMXBQSNJRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=CC=C2)N

Origin of Product

United States

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